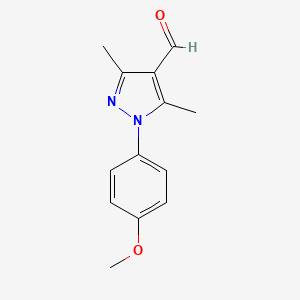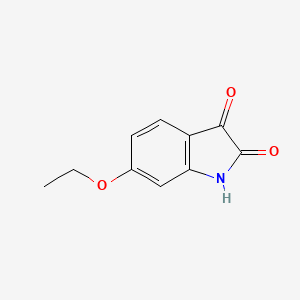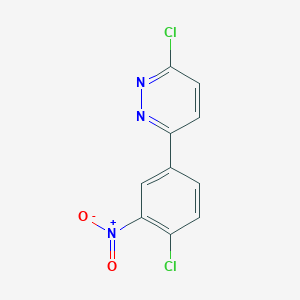![molecular formula C11H14ClN3O B1452233 2-chloro-N-[2-(pyrrolidin-1-yl)pyridin-3-yl]acetamide CAS No. 1156200-84-8](/img/structure/B1452233.png)
2-chloro-N-[2-(pyrrolidin-1-yl)pyridin-3-yl]acetamide
Overview
Description
2-chloro-N-[2-(pyrrolidin-1-yl)pyridin-3-yl]acetamide is a chemical compound with the molecular formula C11H14ClN3O and a molecular weight of 239.70 g/mol . This compound is characterized by the presence of a pyrrolidine ring, a pyridine ring, and a chloroacetamide group. It is used primarily in research and development settings, particularly in the fields of medicinal chemistry and pharmacology.
Scientific Research Applications
2-chloro-N-[2-(pyrrolidin-1-yl)pyridin-3-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates.
Pharmacology: It is studied for its potential effects on various biological targets, including receptors and enzymes.
Chemical Biology: It is used in the development of chemical probes to study biological processes.
Industrial Chemistry: It is used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(pyrrolidin-1-yl)pyridin-3-yl]acetamide typically involves the reaction of 2-chloropyridine with pyrrolidine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, resulting in a more efficient and scalable process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(pyrrolidin-1-yl)pyridin-3-yl]acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The pyrrolidine ring can be oxidized to form pyrrolidinone derivatives.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a polar aprotic solvent like DMF or DMSO.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the chloro group.
Oxidation Reactions: Pyrrolidinone derivatives.
Reduction Reactions: Piperidine derivatives.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(pyrrolidin-1-yl)pyridin-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyridine rings allow the compound to bind to these targets with high affinity, modulating their activity. The chloroacetamide group can also participate in covalent bonding with nucleophilic residues in the active site of enzymes, leading to inhibition or activation of their function .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[2-(pyrrolidin-1-yl)pyridin-2-yl]acetamide
- 2-chloro-N-[2-(pyrrolidin-1-yl)pyridin-4-yl]acetamide
- 2-chloro-N-[2-(pyrrolidin-1-yl)pyrimidin-3-yl]acetamide
Uniqueness
2-chloro-N-[2-(pyrrolidin-1-yl)pyridin-3-yl]acetamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its binding affinity and selectivity for biological targets. The presence of the chloroacetamide group also provides a reactive site for further functionalization, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
2-chloro-N-(2-pyrrolidin-1-ylpyridin-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O/c12-8-10(16)14-9-4-3-5-13-11(9)15-6-1-2-7-15/h3-5H,1-2,6-8H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCILJKIZYPBPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC=N2)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4'-(Dimethylcarbamoyl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1452153.png)







![1-(2-aminoethyl)-5-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B1452164.png)



